molecular formula C14H13N B15350430 10-Methylacridan CAS No. 4217-54-3

10-Methylacridan

Cat. No.: B15350430
CAS No.: 4217-54-3
M. Wt: 195.26 g/mol
InChI Key: CAQAMQUSGHVAIK-UHFFFAOYSA-N
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Description

10-Methylacridan is an organic compound belonging to the acridine family, characterized by its fused benzene and pyridine rings. This compound is notable for its unique chemical properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Methylacridan can be synthesized through several methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the cyclization of 9-methylacridone under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents can significantly affect the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 10-Methylacridan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of acridine derivatives.

  • Reduction: Reduction reactions typically yield 9-methylacridan derivatives.

  • Substitution: Substitution reactions can produce various alkylated acridan derivatives.

Scientific Research Applications

10-Methylacridan has found applications in several scientific fields:

  • Chemistry: It is used as a model compound in studies of electron transfer and redox reactions.

  • Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to develop this compound derivatives as therapeutic agents.

  • Industry: The compound is utilized in the development of chemiluminescent materials and sensors.

Mechanism of Action

10-Methylacridan is compared with other similar compounds such as acridine, phenanthridine, and quinoline. While these compounds share structural similarities, this compound is unique in its specific chemical reactivity and applications.

Comparison with Similar Compounds

  • Acridine

  • Phenanthridine

  • Quinoline

  • 9-Methylacridone

  • 9,10-Dimethylacridan

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Properties

CAS No.

4217-54-3

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

10-methyl-1H-acridine

InChI

InChI=1S/C14H13N/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-6,8-10H,7H2,1H3

InChI Key

CAQAMQUSGHVAIK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CCC2=CC3=CC=CC=C31

Origin of Product

United States

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